9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18651552
InChI: InChI=1S/C21H24N2O.ClH/c24-20-21(13-15-23(20)19-10-5-2-6-11-19)12-7-14-22(17-21)16-18-8-3-1-4-9-18;/h1-6,8-11H,7,12-17H2;1H
SMILES:
Molecular Formula: C21H25ClN2O
Molecular Weight: 356.9 g/mol

9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride

CAS No.:

Cat. No.: VC18651552

Molecular Formula: C21H25ClN2O

Molecular Weight: 356.9 g/mol

* For research use only. Not for human or veterinary use.

9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride -

Specification

Molecular Formula C21H25ClN2O
Molecular Weight 356.9 g/mol
IUPAC Name 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride
Standard InChI InChI=1S/C21H24N2O.ClH/c24-20-21(13-15-23(20)19-10-5-2-6-11-19)12-7-14-22(17-21)16-18-8-3-1-4-9-18;/h1-6,8-11H,7,12-17H2;1H
Standard InChI Key UMFAODLQPLGNTH-UHFFFAOYSA-N
Canonical SMILES C1CC2(CCN(C2=O)C3=CC=CC=C3)CN(C1)CC4=CC=CC=C4.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The spiro[4.5]decane framework of 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride consists of a cyclohexane ring fused to a piperidine moiety at a single carbon atom, creating a three-dimensional structure that minimizes rotational freedom. The benzyl and phenyl substituents at positions 9 and 2, respectively, introduce aromatic bulk, which may influence pharmacokinetic properties such as solubility and membrane permeability. The hydrochloride salt form enhances stability and aqueous solubility, a critical factor for in vitro and in vivo studies.

Key Structural Features:

  • Spirocyclic Core: The spiro[4.5]decane system enforces a rigid conformation, reducing entropy penalties during protein-ligand interactions.

  • Aromatic Substituents: Benzyl and phenyl groups contribute to hydrophobic interactions with target proteins.

  • Ketone Functional Group: The 1-ketone moiety may participate in hydrogen bonding or serve as a site for chemical derivatization.

PropertyValueSource
Molecular FormulaC21H25ClN2O\text{C}_{21}\text{H}_{25}\text{ClN}_2\text{O}
Molecular Weight356.9 g/mol
IUPAC Name9-Benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride
Canonical SMILESC1CC2(CCN(C2=O)C3=CC=CC=C3)CN(C1)CC4=CC=CC=C4.Cl

Synthesis and Preparation

General Synthetic Strategies

Spirocyclic compounds like 9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride are typically synthesized through multi-step organic reactions involving cyclization and condensation processes. A common approach involves:

  • Formation of the Piperidine Ring: Reacting a primary amine with a carbonyl compound (e.g., aldehyde or ketone) to generate an imine intermediate, followed by reduction to form the saturated heterocycle.

  • Spirocyclization: Intramolecular nucleophilic attack or ring-closing metathesis to form the spiro junction. For diazaspiro systems, this often requires protecting group strategies to direct regioselectivity.

  • Functionalization: Introducing benzyl and phenyl groups via alkylation or aryl coupling reactions.

While the exact synthetic route for this compound remains proprietary, analogous methods for spiro[4.5]decanes suggest the use of Buchwald-Hartwig amination or Ullmann-type couplings to install aromatic substituents. Post-synthetic purification typically involves recrystallization or chromatographic techniques to isolate the hydrochloride salt.

Challenges in Synthesis:

  • Regioselectivity: Controlling the position of nitrogen atoms and substituents during cyclization.

  • Stereochemical Control: Ensuring the desired spatial arrangement of the spirocyclic core.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The hydrochloride salt form improves aqueous solubility, with estimated logP values suggesting moderate lipophilicity (predicted logP ≈ 3.5). This balance supports both oral bioavailability and blood-brain barrier penetration, making the compound a candidate for central nervous system (CNS)-targeted therapies.

ParameterValue/DescriptionSource
logP~3.5 (estimated)
Hydrogen Bond Acceptors3 (oxygen and nitrogen atoms)
Rotatable Bonds5

Metabolic Considerations

Future Directions and Research Opportunities

Target Identification and Optimization

Future studies should prioritize:

  • Proteomic Profiling: Identifying protein targets using affinity chromatography or mass spectrometry-based approaches.

  • Structure-Activity Relationship (SAR) Studies: Modifying substituents to enhance potency and reduce toxicity.

  • Formulation Development: Exploring nanoparticle delivery systems to improve bioavailability.

Synthetic Scalability

Advancements in continuous-flow chemistry and catalytic asymmetric synthesis could streamline large-scale production, addressing current challenges in regioselectivity and yield.

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